molecular formula C13H9N3O5 B12499951 5-(Pyrimidine-5-carboxamido)isophthalic acid

5-(Pyrimidine-5-carboxamido)isophthalic acid

Cat. No.: B12499951
M. Wt: 287.23 g/mol
InChI Key: BTKJRNBTTRZAOH-UHFFFAOYSA-N
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Comparison with Similar Compounds

5-(Pyrimidine-5-carboxamido)isophthalic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

5-(Pyrimidine-5-carboxamido)isophthalic acid is a heterocyclic compound that combines the structural features of pyrimidine and isophthalic acid. Its potential biological activities, particularly in medicinal chemistry, have drawn interest due to the known efficacy of pyrimidine derivatives in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring attached to an isophthalic acid moiety through a carboxamido group. This unique structure may enhance its reactivity and interaction with biological targets compared to other similar compounds. The following table summarizes the structural characteristics and related compounds:

Compound NameStructureUnique Features
This compoundStructureDual functionality as an aromatic carboxylic acid derivative and nitrogen-containing heterocycle.
Pyrimidine-2,4-dicarboxylic acidStructureTwo carboxylic groups offer different reactivity profiles.
Isophthalic AcidStructureLacks nitrogen functionality; primarily used in polyester production.
5-Amino-Pyrimidine DerivativesStructureKnown for significant biological activity against various pathogens.

Case Study 1: Anticancer Activity

A study conducted by Sabita et al. introduced novel pyrimidine-pyrazine-oxazole compounds integrated with chalcone structures. The results indicated that most tested compounds exhibited higher anticancer activity compared to the standard drug etoposide, with specific compounds demonstrating significant efficacy against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research on synthesized pyrimidines showed effective antimicrobial activity against multiple strains, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the potential use of these compounds in treating infections caused by resistant strains .

Research Findings

Recent investigations into the biological activities of pyrimidines suggest that their mechanisms often involve interaction with key enzymes and receptors involved in cellular processes:

  • Kinase Inhibition : Pyrimidine derivatives can inhibit kinase activity, which is crucial in cancer cell proliferation pathways.
  • Enzyme Interaction : The interaction between these compounds and enzymes like acetylcholinesterase suggests potential applications in neurodegenerative disease treatment.

Properties

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

5-(pyrimidine-5-carbonylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H9N3O5/c17-11(9-4-14-6-15-5-9)16-10-2-7(12(18)19)1-8(3-10)13(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

BTKJRNBTTRZAOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC(=O)C2=CN=CN=C2)C(=O)O

Origin of Product

United States

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